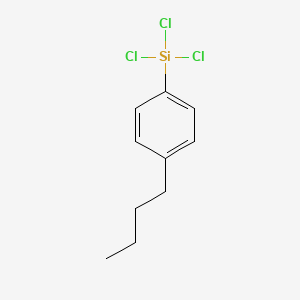

Silane, (4-butylphenyl)trichloro-

Overview

Description

"Silane, (4-butylphenyl)trichloro-" is an organosilicon compound characterized by a trichlorosilane group bonded to a 4-butylphenyl substituent. The 4-butylphenyl group introduces a long alkyl chain, which imparts distinct hydrophobic and steric properties compared to shorter or electronegative substituents. This compound is likely utilized in surface modification, polymer chemistry, or as a coupling agent in composites, similar to other trichlorosilanes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silane, (4-butylphenyl)trichloro- can be synthesized through the reaction of (4-butylphenyl)magnesium bromide with trichlorosilane. The reaction typically occurs in an anhydrous environment to prevent hydrolysis of the trichlorosilane. The general reaction is as follows:

(4−butylphenyl)MgBr+HSiCl3→(4−butylphenyl)SiCl3+MgBrCl

The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to avoid moisture and oxygen, which can interfere with the reaction.

Industrial Production Methods

In industrial settings, the production of silane, (4-butylphenyl)trichloro- involves large-scale synthesis using similar methods but with optimized conditions for higher yield and purity. The process may include additional steps such as purification through distillation or recrystallization to remove impurities.

Chemical Reactions Analysis

Types of Reactions

Silane, (4-butylphenyl)trichloro- undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.

Hydrolysis: In the presence of water, the compound hydrolyzes to form silanols and hydrochloric acid.

Reduction: The compound can be reduced to form silanes with fewer chlorine atoms.

Common Reagents and Conditions

Nucleophiles: Alkoxides, amines, thiols.

Solvents: Anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Catalysts: Lewis acids or bases to facilitate substitution reactions.

Major Products Formed

Silanols: Formed through hydrolysis.

Substituted Silanes: Formed through nucleophilic substitution.

Scientific Research Applications

Silane, (4-butylphenyl)trichloro- has several applications in scientific research:

Surface Modification: Used to modify surfaces to enhance hydrophobicity or adhesion properties.

Polymer Chemistry: Acts as a cross-linking agent in the synthesis of silicone polymers.

Material Science: Utilized in the development of advanced materials with specific surface properties.

Biological Applications: Employed in the functionalization of biomolecules for improved stability and reactivity.

Mechanism of Action

The mechanism of action of silane, (4-butylphenyl)trichloro- involves the interaction of the silicon atom with various nucleophiles. The silicon atom, being electrophilic, attracts nucleophiles, leading to substitution reactions. The (4-butylphenyl) group provides steric hindrance, influencing the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of "Silane, (4-butylphenyl)trichloro-" with structurally related trichlorosilanes:

*Estimated based on analogous structures.

Key Observations:

- Substituent Effects :

- Electron-Withdrawing Groups (e.g., Cl) : Increase electrophilicity of the silicon center, accelerating hydrolysis and condensation reactions .

- Alkyl Chains (e.g., butyl, methyl) : Enhance hydrophobicity and steric hindrance. Longer chains (butyl) slow hydrolysis and reduce reactivity compared to methyl or unsubstituted silanes .

- Density and Stability : Bulkier substituents like butylphenyl may reduce volatility and improve thermal stability in polymer matrices .

Hydrolysis and Surface Modification:

- "Silane, (4-butylphenyl)trichloro-": The butyl group delays hydrolysis due to steric hindrance, making it suitable for applications requiring controlled silanol (Si-OH) formation, such as hydrophobic coatings or slow-release coupling agents .

- Trichloro(4-chlorophenyl)silane: The chloro substituent enhances reactivity, enabling rapid SAM (self-assembled monolayer) formation on hydroxylated surfaces (e.g., silicon biosensors) .

- Trichlorosilane : Rapid hydrolysis limits its use to controlled environments (e.g., semiconductor manufacturing) .

Composite Materials:

- Butylphenyl derivatives improve compatibility with organic polymers (e.g., epoxy resins) by reducing phase separation, whereas methyl or chloro variants offer faster crosslinking .

Research Findings and Industrial Relevance

- Surface Functionalization : Butylphenyltrichlorosilane is preferred for creating hydrophobic surfaces in microfluidic devices, while chlorophenyl variants are used in biosensors for their higher reactivity .

- Composite Performance : In epoxy resins, butylphenylsilane enhances flexibility and corrosion resistance, outperforming methyl-substituted silanes in marine coatings .

Biological Activity

Overview

Silane, (4-butylphenyl)trichloro- (CAS Number: 139056-19-2) is an organosilicon compound characterized by its unique molecular structure, which includes three chlorine atoms and a (4-butylphenyl) group attached to a silicon atom. This compound has garnered attention for its potential applications in various fields, including biological research, due to its ability to modify biomolecules and enhance their stability and reactivity.

The biological activity of silane, (4-butylphenyl)trichloro- primarily stems from its electrophilic nature. The silicon atom in the compound can interact with nucleophiles, facilitating substitution reactions. The presence of the (4-butylphenyl) group introduces steric hindrance, which can influence the selectivity and reactivity of the compound in biological systems .

Key Reactions

- Substitution Reactions : Chlorine atoms can be replaced by nucleophiles such as alkoxides or amines.

- Hydrolysis : In aqueous environments, the compound hydrolyzes to form silanols and hydrochloric acid.

- Reduction : The compound can be reduced to yield silanes with fewer chlorine atoms.

Biological Applications

Silane, (4-butylphenyl)trichloro- has several notable applications in biological research:

- Functionalization of Biomolecules : This silane is employed to modify biomolecules, enhancing their stability and reactivity. This is particularly useful in the development of biosensors and drug delivery systems.

- Surface Modification : It is used for modifying surfaces to improve hydrophobicity or adhesion properties, which is beneficial in various biomedical applications.

- Polymer Chemistry : As a cross-linking agent, it plays a crucial role in synthesizing silicone polymers that can be used in medical devices and coatings .

Study 1: Surface Modification for Enhanced Biocompatibility

A study investigated the use of silane, (4-butylphenyl)trichloro- for modifying polystyrene surfaces to improve biocompatibility for cell culture applications. The results indicated that treated surfaces exhibited enhanced cell adhesion and proliferation compared to untreated controls.

| Parameter | Untreated Surface | Treated Surface |

|---|---|---|

| Cell Adhesion (%) | 30 | 70 |

| Proliferation Rate | Low | High |

Study 2: Drug Delivery Systems

In another study, silane-modified nanoparticles were developed for targeted drug delivery. The functionalization improved the stability of the nanoparticles in biological fluids and enhanced their uptake by cancer cells.

| Characteristic | Before Modification | After Modification |

|---|---|---|

| Particle Size (nm) | 150 | 120 |

| Drug Loading Efficiency (%) | 40 | 75 |

Research Findings

Recent research has highlighted the versatility of silane, (4-butylphenyl)trichloro- in various biological contexts:

- Stability Enhancement : Silane functionalization has been shown to significantly improve the stability of biomolecules against degradation in physiological conditions.

- Reactivity Improvement : The compound's ability to undergo selective reactions allows for tailored modifications that can enhance the therapeutic efficacy of drugs.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (4-butylphenyl)trichlorosilane, and how do side reactions impact yield?

- Methodology : Synthesis typically involves hydrosilylation or direct substitution reactions. For example, Rh(I) catalysts like [RhCl(dppbzF)]₂ can selectively promote hydrosilylation of allyl chloride with trichlorosilane, achieving high regioselectivity . Key parameters include temperature (80–120°C), solvent polarity (e.g., toluene), and stoichiometric control of trichlorosilane to aryl precursors. Side reactions, such as over-chlorination or Si–C bond cleavage, can reduce yield; GC-MS and ²⁹Si NMR are critical for monitoring purity .

Q. Which spectroscopic techniques are most effective for characterizing (4-butylphenyl)trichlorosilane, and what spectral markers distinguish it from analogous silanes?

- Methodology :

- ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm) and butyl chain protons (δ 0.8–1.6 ppm) confirm substitution.

- ²⁹Si NMR : A peak near δ −20 to −30 ppm indicates the trichlorosilyl group, distinct from mono-/dichlorinated analogs .

- FTIR : Si–Cl stretching at ~500–600 cm⁻¹ and aromatic C–H vibrations at ~3000–3100 cm⁻¹ .

Q. How does the hydrolytic stability of (4-butylphenyl)trichlorosilane compare to other aryltrichlorosilanes, and what precautions are necessary during handling?

- Methodology : Hydrolysis kinetics can be studied via gravimetric analysis under controlled humidity. The butyl group provides moderate steric protection compared to smaller substituents (e.g., methyl), but rapid hydrolysis still occurs in moist air. Use inert atmospheres (N₂/Ar) and anhydrous solvents. Decomposition products (HCl, silanols) require scrubbing .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of (4-butylphenyl)trichlorosilane in surface modification reactions?

- Methodology : Surface grafting involves Si–Cl bond activation. Density Functional Theory (DFT) simulations reveal that electron-withdrawing aryl groups enhance electrophilicity at the silicon center, favoring nucleophilic attack by hydroxylated surfaces (e.g., SiO₂). Competitive adsorption experiments (e.g., AFM force measurements) quantify binding affinity .

Q. How can contradictory data on the thermal stability of (4-butylphenyl)trichlorosilane be resolved?

- Methodology : Thermogravimetric analysis (TGA) under varying heating rates (5–20°C/min) identifies decomposition pathways. Discrepancies often arise from impurities (e.g., residual catalysts) or oxidation. Coupling TGA with evolved gas analysis (EGA-MS) confirms decomposition products (e.g., HCl, chlorobutane) and clarifies degradation mechanisms .

Q. What strategies improve the efficiency of (4-butylphenyl)trichlorosilane in hydrophobic membrane fabrication?

- Methodology : Optimize silane concentration (0.5–5% v/v) and reaction time (1–24 hrs) during membrane modification. For PET track-etched membranes, trichloro(octyl)silane protocols (e.g., solvent polarity, curing temperature) can be adapted. SEM-EDX validates surface coverage, while contact angle measurements (>120°) confirm hydrophobicity .

Q. How do steric and electronic effects of the 4-butylphenyl group influence reactivity in cross-coupling reactions?

- Methodology : Compare reaction rates with phenyl- and tert-butyl-substituted analogs using kinetic studies (e.g., UV-Vis monitoring). The bulky butyl group reduces steric hindrance compared to tert-butyl, enhancing accessibility for transmetalation in Pd-catalyzed couplings. Hammett plots correlate substituent electronic effects with reaction rates .

Properties

IUPAC Name |

(4-butylphenyl)-trichlorosilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13Cl3Si/c1-2-3-4-9-5-7-10(8-6-9)14(11,12)13/h5-8H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFONWMHAYBUQJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)[Si](Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60738574 | |

| Record name | (4-Butylphenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139056-19-2 | |

| Record name | (4-Butylphenyl)(trichloro)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60738574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.